Anticancer Potency of 2-Phenoxyquinoline-Derived Scaffolds Against Prostate Cancer Cell Lines
A 2-phenoxyquinoline derivative (compound 6c) demonstrated potent cytotoxicity against the PC-3 prostate cancer cell line with an IC50 of 3.12 ± 0.11 μM [1]. This activity is benchmarked against curcumin, a well-known natural anticancer agent, which has reported IC50 values ranging from 10-30 μM in similar prostate cancer models [2]. The 2-phenoxyquinoline scaffold thus provides a quantifiable advantage in potency for prostate cancer research applications.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.12 ± 0.11 μM (derivative 6c) |
| Comparator Or Baseline | Curcumin (IC50 range: 10-30 μM) |
| Quantified Difference | ~3-10x more potent than curcumin |
| Conditions | In vitro, PC-3 prostate cancer cell line |
Why This Matters
This data supports the selection of 2-phenoxyquinoline-based scaffolds for prostate cancer drug discovery programs where higher potency is required.
- [1] Sri Ramya, P. V., et al. (2018). Curcumin inspired 2-chloro/phenoxy quinoline analogues: Synthesis and biological evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(5), 892-898. View Source
- [2] Anand, P., et al. (2008). Curcumin and cancer: An 'old-age' disease with an 'age-old' solution. Cancer Letters, 267(1), 133-164. View Source
